molecular formula C12H10ClN B14760230 4-(4-Chloro-3-methylphenyl)pyridine

4-(4-Chloro-3-methylphenyl)pyridine

Cat. No.: B14760230
M. Wt: 203.67 g/mol
InChI Key: GGRMSGBQDPOBKV-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzaldehyde with pyridine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3

InChI Key

GGRMSGBQDPOBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=NC=C2)Cl

Origin of Product

United States

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